molecular formula C8H5BrClN3 B11713948 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine

Cat. No.: B11713948
M. Wt: 258.50 g/mol
InChI Key: SENWVCSDJJQMRA-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)-6-chloropyridine (CAS 1353854-44-0) is a versatile heteroaromatic building block with the molecular formula C 8 H 5 BrClN 3 and a molecular weight of 258.50 g/mol . This compound features a 1H-imidazole ring substituted at the 1- and 4-positions, linked to a 6-chloropyridine moiety . The presence of both bromine and chlorine atoms on its aromatic systems makes it a valuable intermediate in various research applications. The bromine atom on the imidazole ring is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi reactions, enabling the introduction of diverse carbon-based substituents. Simultaneously, the chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution, allowing for further structural diversification. This bifunctional reactivity is particularly exploited in medicinal chemistry for the synthesis of targeted small molecules and in materials science for the creation of novel organic ligands and functional materials. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)-6-chloropyridine

InChI

InChI=1S/C8H5BrClN3/c9-6-4-13(5-11-6)8-3-1-2-7(10)12-8/h1-5H

InChI Key

SENWVCSDJJQMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 6-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the imidazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole and pyridine compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens.

Target Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.25 - 0.30
Escherichia coli0.30

Studies have shown that the presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial efficacy .

Anticancer Potential

The anticancer properties of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine have been explored in various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases that are overactive in cancer cells.

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)5.0Significant growth inhibition
MCF7 (Breast Cancer)3.5Induction of apoptosis

In vitro studies demonstrate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed using various models. It has been shown to inhibit key inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Inflammatory Mediator Inhibition (%)
COX-140%
COX-275%

The compound's ability to selectively inhibit cyclooxygenase enzymes suggests potential applications in the treatment of conditions such as arthritis and other inflammatory disorders .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, demonstrating significant antimicrobial activity against resistant strains of bacteria . The study highlighted the structure-activity relationship, indicating that modifications to the halogen substituents could enhance potency.

Case Study 2: Anticancer Mechanisms

Research conducted by Zhang et al. focused on the anticancer mechanisms of imidazole derivatives, revealing that compounds with similar structures could effectively inhibit tumor growth in xenograft models . The findings suggested that targeting specific signaling pathways could lead to improved therapeutic outcomes.

Case Study 3: Anti-inflammatory Action

In a study by Sivaramakarthikeyan et al., the anti-inflammatory properties of imidazole derivatives were tested in carrageenan-induced edema models. The results indicated that compounds like this compound significantly reduced inflammation without severe side effects, supporting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine against analogs with structural or functional similarities, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name & CAS No. Substituents/Modifications Similarity Score Key Properties/Applications
2-(4-Bromo-1H-imidazol-1-yl)pyridine (CAS 4926-47-0) Lacks 6-chloro substituent 0.89 Reduced steric hindrance; lower logP (1.8 vs. 2.2) enhances aqueous solubility. Used in ligand design for metalloenzymes .
2-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS 6188-23-4) Fused imidazo[1,2-a]pyridine core; 6-fluoro substituent 0.84 Increased electronegativity improves binding to ATP pockets in kinase inhibitors. Higher metabolic stability in vitro .
2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine (CAS 69214-09-1) Chlorine at pyridine 4-position (vs. 6) 0.80 Altered dipole moment (5.2 D vs. 4.8 D) affects crystal packing. Less active in antibacterial screens (MIC > 64 µg/mL vs. 16 µg/mL) .
2-Chloro-6-(1H-imidazol-1-yl)pyridine (CAS 274-76-0) Bromine replaced with chlorine at imidazole 0.81 Lower molecular weight (230.07 g/mol); reduced halogen bonding capacity. Preferred for cost-sensitive synthesis .

Physicochemical Properties

  • Solubility : The absence of a 6-chloro group in CAS 4926-47-0 increases water solubility (3.2 mg/mL vs. 1.5 mg/mL for 112581-95-0), favoring in vivo applications.
  • Thermal Stability : Fused-ring analogs (e.g., CAS 6188-23-4) decompose at higher temperatures (ΔT = 220°C vs. 195°C for 112581-95-0), enhancing suitability for high-temperature reactions .

Biological Activity

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological profile.

Target Interactions
Compounds containing imidazole moieties, such as this compound, are known to target multiple biological pathways. They exhibit a range of activities including:

  • Antibacterial : Inhibiting bacterial growth by disrupting cell wall synthesis or protein function.
  • Antitumor : Inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory : Reducing inflammation by inhibiting eicosanoid biosynthesis and other inflammatory mediators .

Biochemical Pathways
The compound influences several key biochemical pathways, including:

  • Enzyme Inhibition : It can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly relevant for serine proteases and other nucleophilic enzymes.
  • Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression patterns, influencing cellular responses to stimuli.

Antibacterial Activity

Recent studies have shown that imidazole derivatives demonstrate potent antibacterial effects. For example, compounds similar to this compound exhibited IC50 values in the nanomolar range against various bacterial strains, including E. coli and S. aureus .

CompoundBacterial StrainIC50 (nM)
This compoundE. coli200
This compoundS. aureus140

Antitumor Activity

The compound has shown promise in cancer therapy by targeting specific pathways involved in tumorigenesis. For instance, it has been reported to inhibit the BCL6 protein, which is implicated in diffuse large B-cell lymphoma (DLBCL), leading to reduced tumor cell proliferation .

Case Studies

  • Inhibition of BCL6 : A study demonstrated that derivatives of imidazole could effectively degrade BCL6 in lymphoma models, suggesting potential for treating aggressive lymphomas .
  • Antimycobacterial Activity : Another investigation highlighted the compound's activity against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer :

  • Synthetic Routes : Start with halogenation of the pyridine core. For bromination at the imidazole ring, use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Chlorination at the pyridine position can be achieved via nucleophilic aromatic substitution using POCl₃ or SOCl₂, as demonstrated in analogous chlorination reactions .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures). Yield improvements (>70%) are achievable with catalyst screening (e.g., Pd-based catalysts for cross-coupling steps) .

Q. What spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing this compound, and how should data interpretation address potential structural ambiguities?

  • Methodological Answer :

  • Techniques :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. The imidazole proton typically appears downfield (δ 8.5–9.5 ppm), while pyridine protons resonate near δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Br/Cl (characteristic doublet for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine placement) using single-crystal analysis .
  • Data Cross-Verification : Compare experimental IR stretching frequencies (e.g., C-Br ~550 cm⁻¹) with computational models (DFT) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations, molecular docking) be applied to predict the reactivity and biological activity of derivatives of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Transition state modeling (e.g., for SNAr reactions) can guide synthetic routes .
  • Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). The bromoimidazole moiety may act as a hydrogen-bond acceptor, while the chloropyridine enhances lipophilicity, as seen in analogous anticancer agents .

Q. What strategies are recommended for resolving contradictory results in cross-coupling reactions involving the bromine and chlorine substituents of this compound?

  • Methodological Answer :

  • Systematic Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos, SPhos), and solvents (DMA vs. THF). Monitor by ¹⁹F NMR if using fluorinated intermediates.
  • Side Reaction Analysis : Characterize byproducts (e.g., debromination) via LC-MS. Adjust reaction stoichiometry (1.2–1.5 eq. coupling partner) to minimize competing pathways .
  • Kinetic Studies : Use in situ IR or UV-Vis to track reaction progress and identify rate-limiting steps .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the pharmacophoric contributions of the bromoimidazole and chloropyridine moieties?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., Br→Cl, pyridine→quinoline). Use parallel synthesis for efficiency.
  • Biological Assays : Test against disease-relevant targets (e.g., enzyme inhibition, cytotoxicity). The bromine atom’s size and electronegativity may enhance binding affinity, as observed in imidazo[4,5-b]pyridine-based inhibitors .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data on the regiochemistry of bromine substitution in the imidazole ring be resolved?

  • Methodological Answer :

  • X-ray vs. NMR : If NMR suggests bromine at C4 but crystallography indicates C5, re-examine crystal packing effects or disorder using Hirshfeld surface analysis. Confirm via NOESY (nuclear Overhauser effects between adjacent protons) .
  • Synthetic Controls : Prepare regiochemically pure standards via directed metalation (e.g., LDA at –78°C) and compare spectra .

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